molecular formula C11H11FN2O B15069349 6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B15069349
M. Wt: 206.22 g/mol
InChI Key: MILYDUVTTCCNHG-UHFFFAOYSA-N
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Description

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one (CAS 125971-96-2) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. This molecule features a unique structure with a fluorine substituent at the 6-position of the indoline ring and a pyrrolidine moiety fused via a spiro junction, forming a rigid three-dimensional scaffold renowned for its structural complexity and diverse pharmacological potential . This compound serves as a key building block for the synthesis of more complex molecules and is actively investigated for its bioactive properties . A significant area of research involves its role as a ligand for the 5-HT6 receptor (5-HT6R), a G protein-coupled receptor implicated in central nervous system disorders such as Alzheimer's disease and schizophrenia . Derivatives of this scaffold have demonstrated submicromolar binding affinity for this target, with the fluorine atom playing a key role in enhancing membrane permeability and metabolic stability to optimize ligand-receptor interactions . Beyond neuroscience, this compound and its derivatives have shown promising antileishmanial activity. Specific analogs have exhibited potent inhibition of Leishmania donovani , with IC50 values as low as 0.96 µM, which is comparable to standard treatments, by potentially targeting leishmanial topoisomerase IB (LTopIB) . The synthetic routes for this compound often involve 1,3-dipolar cycloaddition reactions or efficient microwave-assisted protocols to achieve high regioselectivity and stereochemical control . This product is intended for research purposes only and is not for human or veterinary diagnostics or therapeutic use .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

6-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11FN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)

InChI Key

MILYDUVTTCCNHG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method utilizes a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to promote the cycloaddition of indoline derivatives with suitable dipolarophiles. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents, which can significantly alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorine-substituted analogs.

Scientific Research Applications

6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. The exact molecular targets and pathways would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substitution at the 6-position of the indoline ring significantly influences bioactivity and physicochemical properties:

Compound Substituent Key Activity/Property Evidence Source
6-Fluoro (CAS: 125971-96-2) F Submicromolar 5-HT6R affinity (Ki = 0.96–2.43 µM)
6-Chloro (CAS: 1782634-38-1) Cl Anticancer (IC50 = 1.62–3.55 µM vs. Leishmania donovani)
6-Bromo Br Structural analogue; limited bioactivity data

Fluorine’s small size and high electronegativity enhance membrane permeability and metabolic stability compared to bulkier halogens like chlorine or bromine . For example, 6-fluoro derivatives exhibit superior antileishmanial activity (e.g., compound 24e, IC50 = 0.96 µM) compared to non-halogenated counterparts .

Substituents on the Pyrrolidine Ring

Modifications to the pyrrolidine moiety alter receptor binding and selectivity:

  • 1′-(4-Fluorobenzyl) : Enhances 5-HT6R affinity (Ki = 0.42 µM) due to hydrophobic interactions with the receptor’s binding pocket .
  • Phenylsulfonyl groups : Improve ligand-receptor interactions, as seen in compound 17 (Ki = 0.12 µM) .
  • Nitro groups : Reduce activity, highlighting the importance of hydrogen-bond acceptors in pharmacophore models .

Spiro Systems

Replacing pyrrolidine with other heterocycles impacts conformational flexibility and bioactivity:

  • Spiro[indoline-3,4'-piperidin]-2-one : Reduced 5-HT6R affinity compared to pyrrolidine derivatives, likely due to altered ring strain .
  • Spiro[indoline-3,2′-pyrrolidin]-2-one : Exhibits antileishmanial activity (e.g., 24a , IC50 = 2.43 µM) but lower CNS penetration due to increased polarity .

Pharmacological Comparisons

5-HT6 Receptor Affinity

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one derivatives demonstrate submicromolar binding to 5-HT6R, outperforming non-fluorinated analogues. For example, compound 6 (2′-(3-fluorophenyl)spiro[...]) achieved Ki = 0.96 µM, validating fluorine’s role in optimizing ligand-receptor interactions .

Antileishmanial Activity

Microwave-synthesized derivatives, such as 24e and 24f, show potent inhibition of Leishmania donovani (IC50 = 0.96–1.62 µM), comparable to amphotericin B (IC50 = 0.06 µM) . The 6-fluoro substituent enhances target binding to leishmanial topoisomerase IB (LTopIB), as confirmed by molecular docking studies .

Other Bioactivities

  • Anticancer : Halogenated spirooxindoles (e.g., OD-6 ) inhibit cancer cell proliferation via MDM2/p53 pathway modulation .
  • Antimicrobial : Compounds like OD-18 and OD-19 exhibit antibacterial and antifungal effects, attributed to nitro and benzoyl substituents .

Physical Properties

Compound Melting Point (°C) Solubility
6-Fluoro (2l) Syrup Low (polar solvents)
6-Chloro (2m) Syrup Moderate
6-Bromo (4f) 242–243 Low

Fluorine’s lipophilicity improves blood-brain barrier penetration, critical for CNS-targeted therapies .

Structure-Activity Relationship (SAR) Insights

  • Fluorine at C6 : Optimizes electronic effects and steric fit in receptor pockets .
  • Pyrrolidine vs. Piperidine : Smaller ring size enhances conformational rigidity, favoring 5-HT6R binding .
  • Benzyl substituents : Hydrophobic interactions with D3.32 residue in 5-HT6R enhance affinity .

Biological Activity

Overview

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14FN2OC_{13}H_{14}FN_2O, and its molecular weight is approximately 234.26 g/mol. The presence of a fluorine atom in its structure is significant as it can enhance the compound's biological activity by improving its binding affinity to various biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural features often exhibit biological activities through the following mechanisms:

  • Antioxidant Activity : By scavenging free radicals, these compounds can reduce oxidative stress in cells.
  • Receptor Modulation : The spirocyclic structure may allow for selective binding to specific receptors or enzymes, influencing various signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Microorganism Inhibition Zone (mm) IC50 (µg/ml)
Escherichia coli1525
Staphylococcus aureus1820
Aspergillus niger1230

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest

The observed effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies have suggested that this compound possesses anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various spirocyclic compounds found that this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like penicillin.
  • Anticancer Research : In a recent publication, the cytotoxic effects of this compound were tested on multiple cancer cell lines. The findings indicated that at low concentrations, it effectively inhibited cell growth while maintaining low toxicity to normal cells.

Q & A

Q. What are the standard synthetic routes for 6-fluorospiro[indoline-3,3'-pyrrolidin]-2-one derivatives, and how are intermediates characterized?

The synthesis typically involves 1,3-dipolar cycloaddition or microwave-assisted multicomponent reactions. For example, azomethine ylides react with nitrovinyl benzene derivatives in refluxing methanol to form spiro-pyrrolidine-oxindole scaffolds. Key intermediates are purified via flash chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS . Microwave-assisted methods reduce reaction times (e.g., 40 minutes) and improve regioselectivity .

Q. How is the stereochemical configuration of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystal structures reveal that the pyrrolidine ring adopts an envelope conformation, with dihedral angles between the indoline and pyrrolidine planes ranging from 88.89° to 90°, indicating near-perpendicular orientation. Hydrogen-bonding networks (e.g., N–H···O motifs) stabilize the crystal lattice .

Q. What spectroscopic techniques are critical for validating structural purity?

  • NMR : 1H^1H-NMR confirms substituent integration and coupling constants (e.g., JJ-values for fluorinated positions).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) with <5 ppm mass accuracy.
  • IR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and fluorinated C–F (~1200 cm1^{-1}) stretches .

Advanced Research Questions

Q. How do substituents at the 3', 4', and 5' positions influence biological activity in antileishmanial studies?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO2_2) at the 4' position enhance antileishmanial potency by 2–3-fold compared to methoxy (–OCH3_3) substituents. Molecular docking reveals these groups improve binding to Leishmania major pteridine reductase (LmPTR1) via hydrophobic interactions .

Q. What computational methods are used to predict pharmacokinetic properties and target binding?

  • Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like 5-HT6_6 receptors (docking scores <–8 kcal/mol indicate strong binding).
  • ADME : SwissADME predicts oral bioavailability (%ABS >50%) and blood-brain barrier penetration (e.g., log Po/wP_{\text{o/w}} ~2.5 for CNS activity).
  • DFT : B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps <4 eV suggest reactivity) .

Q. How can data contradictions in synthetic yields be resolved?

Discrepancies in yields (e.g., 20–72% for similar routes) arise from steric hindrance or solvent polarity. For example, using LiHMDS instead of NaH in sulfonylation steps improves yields by 30% due to stronger deprotonation. Controlled experiments with TLC monitoring and optimized stoichiometry (1:1.2 molar ratios) mitigate variability .

Q. What novel synthetic strategies (e.g., photochemical) are emerging for spiro[indoline-3,3'-pyrrolidin]-2-one derivatives?

Photo-promoted cascade reactions under blue light (450 nm) with TFA catalysis enable spirocyclization via diazo intermediates. Isotope labeling (15N^{15}N) and HRMS analysis confirm mechanisms involving nitrene intermediates, offering regioselectivity unattainable via thermal methods .

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